molecular formula C15H13ClO4S B14506475 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid CAS No. 62810-12-2

2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14506475
CAS No.: 62810-12-2
M. Wt: 324.8 g/mol
InChI Key: JCLUXGDDNFBNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenoxy group and a carboxylic acid moiety makes it a versatile compound for various applications.

Properties

CAS No.

62810-12-2

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C15H13ClO4S/c1-15(2,14(18)19)20-10-5-3-4-9(8-10)13(17)11-6-7-12(16)21-11/h3-8H,1-2H3,(H,18,19)

InChI Key

JCLUXGDDNFBNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.